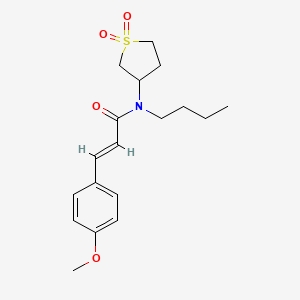

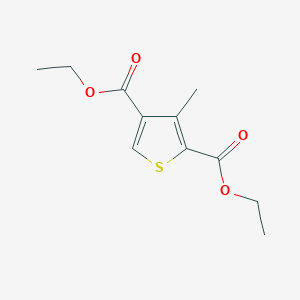

Diethyl 3-methylthiophene-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

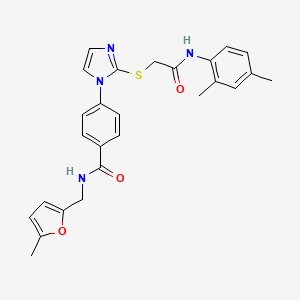

Diethyl 3-methylthiophene-2,4-dicarboxylate is a chemical compound with the CAS Number: 14559-14-9 . It has a molecular weight of 243.3 . The IUPAC name for this compound is diethyl 3-methyl-1H-1lambda3-thiophene-2,4-dicarboxylate .

Molecular Structure Analysis

The InChI code for Diethyl 3-methylthiophene-2,4-dicarboxylate is 1S/C11H15O4S/c1-4-14-10 (12)8-6-16-9 (7 (8)3)11 (13)15-5-2/h6,16H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Diethyl 3-methylthiophene-2,4-dicarboxylate has a molecular weight of 242.3 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación

Organic Synthesis

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a related compound, demonstrates potential in organic synthesis. A study explored its reaction with 1,2-dibromoethane, leading to a mixture of 2,3-dihydrothieno[3,4-b] [1,4]-dioxine-derivative and 3-oxo-2,3-dihydrothiophene. These compounds were characterized using spectroscopic methods (Holzer, Schmid, & Slatin, 1994).

Catalysis in Organic Reactions

Another study highlighted the use of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in catalysis. The compound was efficiently synthesized via O-alkylation, catalyzed by ionic type phase transfer catalysts, demonstrating high catalytic activities and selectivity in this reaction (Lu et al., 2013).

Electrochromic Applications

The electrochromic properties of related compounds offer potential applications. For example, diethyl 2,5-di(thiophen-2-yl)-1H-pyrrole-3,4-dicarboxylate was copolymerized with 3,4-ethylenedioxythiophene, showing multicolor electrochromic properties useful in camouflage and electrochromic device applications (Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).

Potential in Pharmaceutical Research

In pharmaceutical research, novel sulfur heterocyclic compounds, including 5-substituted amino-3-methylthiophene-2,4-dicarboxylic acid diethyl ester, were synthesized and showed significant activities against EAC cells, highlighting their potential as radioprotective and anticancer agents (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006).

Application in Dyeing Polyester Fibers

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, another derivative, was used to synthesize monoazo disperse dyes for dyeing polyester fabrics, demonstrating good levelness and fastness properties, albeit with poor photostability (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

Antimicrobial Activity

Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives were synthesized and exhibited significant antibacterial activity, highlighting the potential of thiophene derivatives in antimicrobial applications (Prasad, Angothu, Latha, & Nagulu, 2017).

Anticorrosion Properties

Diethyl (phenylamino)methyl phosphonate derivatives, synthesized from similar thiophene compounds, showed promising anticorrosion properties for XC48 carbon steel, as demonstrated by experimental and theoretical studies (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

diethyl 3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-4-14-10(12)8-6-16-9(7(8)3)11(13)15-5-2/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXVNMXHGVMSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine](/img/structure/B2889571.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2889577.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2889586.png)

![2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2889589.png)